Methyl 1-Boc-3-ethylpiperidine-3-carboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-ethylpiperidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-6-14(11(16)18-5)8-7-9-15(10-14)12(17)19-13(2,3)4/h6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCODVOTFNOVHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-Boc-3-ethylpiperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Boc Protecting Group: The Boc group is introduced by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a suitable esterification reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-Boc-3-ethylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Free amines
Scientific Research Applications
Organic Synthesis
Methyl 1-Boc-3-ethylpiperidine-3-carboxylate is primarily employed as a building block in the synthesis of various organic compounds. Its structure facilitates the formation of piperidine derivatives through reactions such as:
- Esterification : Used to synthesize piperidine-based esters and amides.
- Substitution Reactions : Generates diverse substituted piperidine derivatives that can be further modified for specific applications in pharmaceuticals and agrochemicals .
Medicinal Chemistry
The compound has shown potential in the development of therapeutic agents due to its ability to interact with biological targets:
- Anticancer Research : Studies indicate that derivatives of piperidine, including this compound, exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives have been reported to induce apoptosis in tumor cells more effectively than conventional chemotherapy agents.
- Neuropharmacological Applications : Research highlights the compound's potential in treating neurological disorders by modulating neurotransmitter systems, particularly through inhibition of GABA transporters . This mechanism is crucial for developing treatments for conditions like epilepsy and anxiety disorders.
This compound has been investigated for its biological activity, including:
- Enzyme Inhibition : The compound and its derivatives have been studied for their roles as enzyme inhibitors, which can be critical for developing drugs targeting specific metabolic pathways .
- Receptor Modulation : Its unique structure allows it to bind to various receptors, modulating their activity and influencing physiological responses .
GABA Transporter Studies
Research has demonstrated that this compound can inhibit GABA transporter mGAT4, leading to increased GABA levels in the synaptic cleft. This property is being explored for potential therapeutic applications in treating anxiety disorders and epilepsy.
Anticancer Research
A notable case study involved testing the cytotoxic effects of piperidine derivatives on hypopharyngeal tumor cells. The results indicated that certain compounds derived from this compound induced apoptosis more effectively than standard chemotherapy agents like bleomycin.
Neuropharmacological Applications
Recent reviews have emphasized the compound's potential in neurodegenerative disease treatment due to its ability to modulate neurotransmitter systems effectively. Ongoing studies aim to elucidate its mechanisms of action and therapeutic efficacy .
Mechanism of Action
The mechanism of action of Methyl 1-Boc-3-ethylpiperidine-3-carboxylate depends on its specific application. In general, the compound acts as a precursor or intermediate in chemical reactions, facilitating the formation of desired products. The Boc protecting group plays a crucial role in preventing unwanted side reactions, allowing for selective transformations. The molecular targets and pathways involved vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate (CAS: 1363166-24-8)
- Molecular Formula: C₁₆H₂₉NO₄; Molecular Weight: 299.41 g/mol .
- Key Differences : The isopropyl substituent introduces greater steric bulk compared to the ethyl group in the target compound. This reduces solubility in polar solvents and may slow reaction kinetics in nucleophilic substitutions.
- Applications : Used in drug discovery for synthesizing rigid analogs of bioactive molecules due to its conformational constraints .
Ethyl 1-Boc-3-piperidinecarboxylate (CAS: 130250-54-3)
- Molecular Formula: C₁₃H₂₃NO₄; Molecular Weight: 257.33 g/mol .
- Key Differences : Lacks the ethyl substituent at the 3-position, resulting in a smaller molecular footprint. This enhances solubility but reduces steric shielding of the ester group, increasing susceptibility to hydrolysis.
- Applications : Common intermediate in peptide-mimetic chemistry .
Methyl 1-Boc-3-allylpiperidine-3-carboxylate
- Molecular Formula: C₁₅H₂₅NO₄; Molecular Weight: 283.36 g/mol (estimated from similar structures) .
- Key Differences : The allyl group introduces a reactive double bond, enabling Diels-Alder or thiol-ene click chemistry. This contrasts with the inert ethyl group in the target compound.
- Applications : Valuable for post-synthetic modifications in polymer and materials science .
Ethyl 1-Methyl-3-piperidinecarboxylate
- Molecular Formula: C₁₀H₁₉NO₂; Molecular Weight: 185.26 g/mol .
- Key Differences : Absence of the Boc group increases amine reactivity, making it unsuitable for multi-step syntheses requiring selective protection. The methyl group on nitrogen further alters electronic properties.
- Applications : Used in small-molecule drug screens where rapid functionalization is prioritized .
Structural and Functional Data Table
Biological Activity
Methyl 1-Boc-3-ethylpiperidine-3-carboxylate, a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula C₁₂H₂₁NO₄ and a molecular weight of approximately 243.30 g/mol. It is primarily utilized as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals, particularly those targeting neurological disorders and cancer.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C₁₂H₂₁NO₄
- Molecular Weight : 243.30 g/mol
- CAS Number : 164323-84-6
This compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in various solvents, making it suitable for pharmaceutical applications.
Interaction with Biological Targets
Research indicates that this compound can interact with several biological targets:
- GABA Transporter Inhibition : Derivatives of piperidine, including this compound, have been shown to inhibit GABA transporters, leading to increased levels of GABA in the synaptic cleft. This mechanism is crucial for developing treatments for neurological disorders such as epilepsy and anxiety disorders .
- Anticancer Activity : Studies have demonstrated that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, certain compounds derived from piperidine have been reported to induce apoptosis in hypopharyngeal tumor cells more effectively than standard chemotherapy agents like bleomycin .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : A study involving the synthesis of piperidine-based compounds showed significant cytotoxicity against FaDu hypopharyngeal tumor cells. The compounds displayed better apoptotic induction compared to the reference drug bleomycin, highlighting their potential as anticancer agents .
- Neuropharmacological Applications : Recent reviews suggest that piperidine derivatives can modulate neurotransmitter systems effectively, making them promising candidates for treating neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
